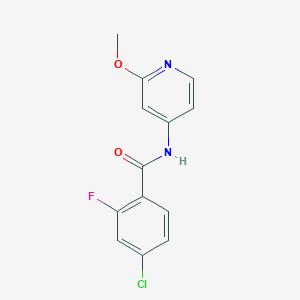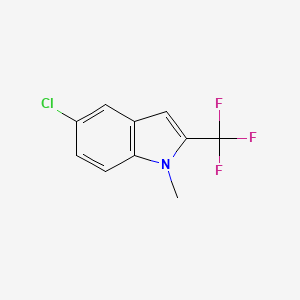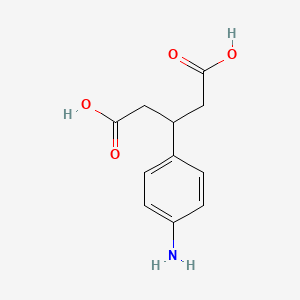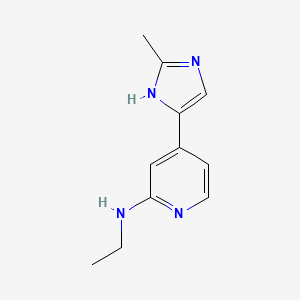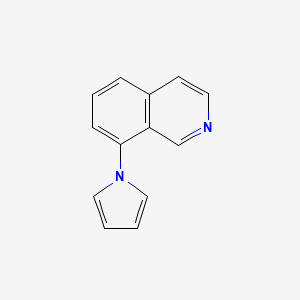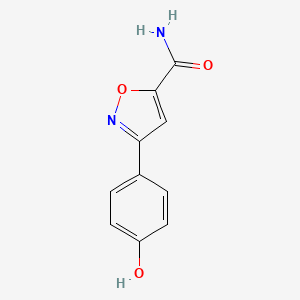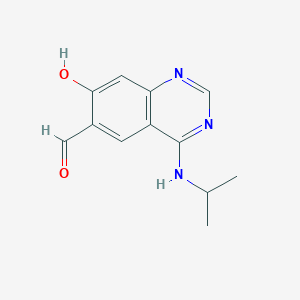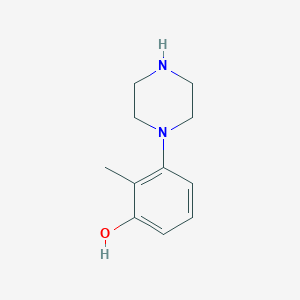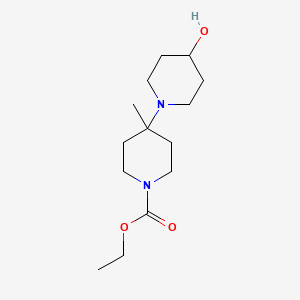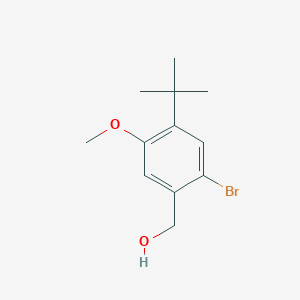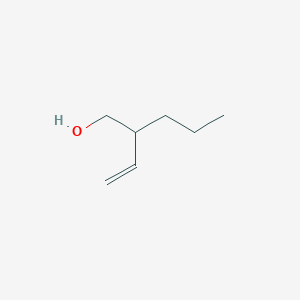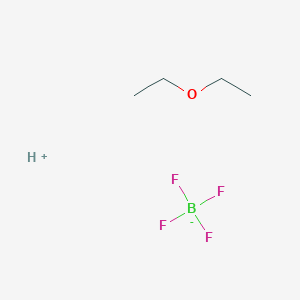
Tetrafluoroboric acid diethyl ether complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluoroboric acid diethyl ether complex is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a complex formed between tetrafluoroboric acid and diethyl ether. This compound is known for its use as a catalyst in various chemical reactions and is commonly used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrafluoroboric acid diethyl ether complex can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically involves mixing the two components under controlled conditions to form the desired complex. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of a stable complex .
Industrial Production Methods
In industrial settings, the production of tetrafluoroboric acid diethyl ether involves the use of high-purity reagents and controlled reaction conditions. The process may include steps such as purification and distillation to obtain the final product with the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Tetrafluoroboric acid diethyl ether complex undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another.
Complexation Reactions: It can form complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions involving tetrafluoroboric acid diethyl ether include aldehydes, N-tosyl homoallylamine, and phosphine-borane complexes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving tetrafluoroboric acid diethyl ether depend on the specific reaction and reagents used. For example, in the preparation of 4-fluoropiperidines, the major product is the fluorinated piperidine derivative .
Scientific Research Applications
Tetrafluoroboric acid diethyl ether complex has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrafluoroboric acid diethyl ether involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can protonate ether oxygen, leading to the formation of reactive intermediates that can undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
Fluoroboric acid: Similar in structure but lacks the ether component, making it less versatile in certain reactions.
Perchloric acid: Structurally similar but more hazardous due to its oxidizing properties.
Uniqueness
Tetrafluoroboric acid diethyl ether complex is unique due to its ability to form stable complexes with diethyl ether, enhancing its catalytic properties and making it suitable for a wide range of applications in organic synthesis .
Properties
Molecular Formula |
C4H11BF4O |
|---|---|
Molecular Weight |
161.94 g/mol |
IUPAC Name |
ethoxyethane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C4H10O.BF4/c1-3-5-4-2;2-1(3,4)5/h3-4H2,1-2H3;/q;-1/p+1 |
InChI Key |
JDQHPOVUCKSJFJ-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



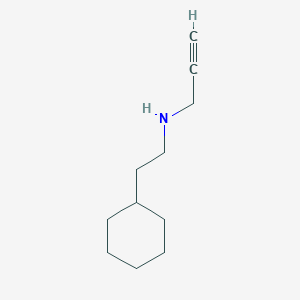
![Benzoxazole, 5-[(trifluoromethyl)thio]-](/img/structure/B8443205.png)
